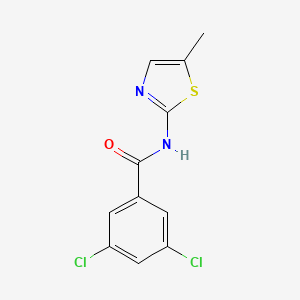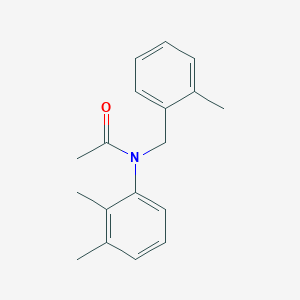![molecular formula C17H15N3OS B5884409 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X is not fully understood, but it is thought to involve modulation of the immune system and inhibition of inflammatory mediators. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro. In addition, it has been found to activate the peroxisome proliferator-activated receptor-γ, which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators in animal models of inflammation and to decrease pain sensitivity. In addition, it has been found to have anticonvulsant activity and to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the full range of its biological effects and its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, its anticonvulsant and antitumor effects make it a promising candidate for therapeutic applications. However, one limitation of using this compound X is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X. One area of interest is its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related conditions. Another area of interest is its mechanism of action, including the identification of its molecular targets and signaling pathways. In addition, further studies are needed to determine the full range of its biological effects and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X involves the reaction of 2-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine to yield the final product. The purity and yield of the this compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Compound X has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, it has been found to have anticonvulsant activity and to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-7-9-13(10-8-11)16-19-20-17(22-16)18-15(21)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIDPRBEWMTYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



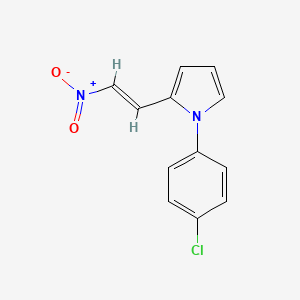
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
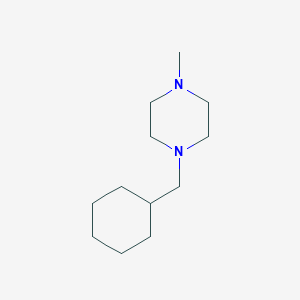
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
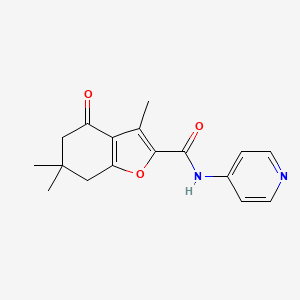
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
